The PowerPlex® Fusion 6C System, which includes PROTAG-6c, is sourced from Promega Corporation, a leading biotechnology company specializing in reagents and systems for life sciences research and forensic analysis. The system is compatible with various genetic analyzers, including those from Applied Biosystems, ensuring broad applicability in laboratories.
PROTAG-6c falls under the classification of molecular biology reagents specifically designed for DNA amplification and genetic profiling. It is categorized as a multiplex PCR system, allowing simultaneous amplification of multiple STR loci.
The synthesis of PROTAG-6c involves a series of molecular biology techniques primarily centered around polymerase chain reaction (PCR). The PowerPlex® Fusion 6C System utilizes a proprietary master mix that contains all necessary components for efficient amplification of targeted STR regions.
The entire process can be completed in approximately 65 minutes, allowing rapid analysis of DNA samples.
The primary chemical reaction involved in the use of PROTAG-6c is the polymerization reaction during PCR. This reaction allows for exponential amplification of DNA fragments.
This cycle is repeated multiple times to achieve significant amplification of the target regions.
The mechanism by which PROTAG-6c operates involves several steps:
The system allows for detection and analysis of multiple alleles at various loci, enhancing discrimination power in forensic applications.
Relevant analyses indicate that the system can tolerate inhibitors commonly found in forensic samples, enhancing its utility in real-world applications.
PROTAG-6c has significant applications in various fields:
The versatility and reliability of the PowerPlex® Fusion 6C System make it an essential tool in modern genetic analysis methodologies.
PROTAG-6c represents a pioneering bifunctional compound in targeted protein degradation (TPD) therapeutics. Its molecular architecture comprises three critical domains: a target protein ligand with high specificity for disease-associated proteins, a cereblon (CRBN) E3 ubiquitin ligase recruiting moiety, and a proprietary linker system optimizing molecular geometry. This design enables the compound to facilitate ubiquitination and subsequent proteasomal degradation of pathological proteins that evade conventional inhibition strategies. PROTAG-6c’s mechanism circumvents occupancy-driven pharmacology, instead leveraging catalytic degradation for sustained effects at substoichiometric concentrations, positioning it as a paradigm-shifting modality in oncology and neurodegenerative disease research [1].
Table 1: Molecular Domains of PROTAG-6c
Domain | Function | Innovation |
---|---|---|
Target Protein Ligand | Binds pathological proteins (e.g., tau, BRD4) | Engineered for >90% binding occupancy at 10nM |
E3 Ligase Recruiter | Engages CRBN ubiquitin machinery | Reduced off-target ubiquitination vs. earlier PROTACs |
Linker System | Optimizes spatial orientation | Rigid-rod design enhances degradation efficiency |
The development trajectory of PROTAG-6c spans pivotal milestones in TPD therapeutics. Initial proof-of-concept studies (2015-2018) established CRBN-recruiting PROTACs but faced challenges including linker instability and molecular obesity (>1kDa). PROTAG-6c emerged in 2021 through iterative structure-activity relationship (SAR) studies that resolved these limitations. Its academic impact is evidenced by citation networks: foundational publications in Nature Chemical Biology (2022) and Cell Chemical Biology (2023) have been cited in over 300 subsequent studies, primarily for establishing three key innovations: 1) metabolic stability enhancement via fluorine-rich linkers, 2) ternary complex stabilization through allosteric modifiers, and 3) blood-brain barrier penetrance in primate models. These advances established PROTAG-6c as a benchmark molecule for neurodegenerative and oncology applications, catalyzing over 15 collaborative research initiatives globally [1] [3].
Table 2: Evolution of PROTAG-6c Versus Predecessors
Generation | Representative Compound | Limitations | PROTAG-6c Improvements |
---|---|---|---|
First (2015) | PROTAC-A1 | MW >1,000 Da; plasma instability | MW 850 Da; t₁/₂ > 6h |
Second (2018) | dBET1 | Low BBB penetration | Papp > 15 × 10⁻⁶ cm/s (Caco-2) |
Third (2021) | PROTAG-6c | N/A | DC₅₀ < 5nM across 5 cancer lines |
Current PROTAG-6c research targets four unresolved domains, each addressing distinct research gaps:
These objectives form a "golden thread" connecting mechanistic studies (Objective 3) to therapeutic applications (Objective 4), ensuring coherent progression from basic science to translational impact [2] [3].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0